REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH:8]=1)[NH2:7].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([NH:7][C:10](=[O:12])[CH3:11])[CH:8]=1
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Name
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|
Quantity
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14.79 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(N)C1)F
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated in vacuo
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Type
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CUSTOM
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Details
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azeotroping with toluene
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Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution
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Type
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WASH
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Details
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The organic phase was washed with water (×3), brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica gel (gradient of hexane to ethyl acetate)
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Name
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Type
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product
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Smiles
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BrC=1C=CC(=C(C1)NC(C)=O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |